Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6
Description
Systematic IUPAC Nomenclature and Structural Elucidation
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a deuterium-labeled derivative of tetrahydrocortisol, a key metabolite of cortisol. The systematic IUPAC name for this compound is 2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone . This name reflects the compound’s stereochemical configuration, substituents, and isotopic labeling.
Structural elucidation of this molecule relies on its core tetrahydrocortisol scaffold, which features a 5β-pregnane skeleton with hydroxyl groups at positions 3α, 11β, 17α, and 21. The 21-hydroxyl group is modified with a 1-ethoxy ethyl ether moiety, while six deuterium atoms are incorporated at specific positions: two at C-2 and four at C-2 and C-4 of the cyclopenta[a]phenanthrene system. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming this structure. For example, $$ ^1H $$-NMR distinguishes the ether-linked ethoxy group (δ 1.2–1.4 ppm for methyl protons) and the deuterated positions (reduced proton signals).
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C$${25}$$H$${34}$$D$$6$$O$$6$$ , derived from the non-deuterated parent compound (C$${25}$$H$${40}$$O$$_6$$) by replacing six hydrogen atoms with deuterium. Isotopic composition analysis reveals the following:
| Property | Non-Deuterated Form | Deuterated Form |
|---|---|---|
| Molecular Formula | C$${25}$$H$${40}$$O$$_6$$ | C$${25}$$H$${34}$$D$$6$$O$$6$$ |
| Molecular Weight (g/mol) | 436.59 | 444.63 |
| Key Deuterium Positions | N/A | C-2, C-4 (steroid nucleus) |
The isotopic purity of deuterated analogs is typically assessed via gas chromatography-mass spectrometry (GC-MS). For instance, studies on similar compounds report isotopic purities of 74–86% for multi-deuterated tetrahydrocortisol derivatives. In this compound, the six deuterium atoms introduce a mass shift detectable in high-resolution MS, with characteristic fragmentation patterns confirming label placement.
Stereochemical Configuration and Position-Specific Deuterium Labeling
The stereochemistry of this compound is defined by its 3α,11β,17α,21-tetrahydroxy-5β-pregnane backbone. The 5β-configuration (A/B ring junction) is critical for its biological activity as a cortisol metabolite. The 1-ethoxy ethyl ether group at position 21 adopts an equatorial orientation to minimize steric hindrance, as confirmed by X-ray crystallography of related steroids.
Deuterium labeling occurs at six non-exchangeable positions:
- C-2 and C-4 of the steroid nucleus : These positions are chosen for isotopic stability during metabolic studies. Reductive deuteration using rhodium catalysts in deuterated solvents ensures site-specific incorporation.
- Ethoxy group : The ethyl moiety in the ether substituent retains protium to avoid isotopic interference with metabolic tracking.
| Deuterium Position | Isotopic Purity (Atom % D) | Analytical Method |
|---|---|---|
| C-2 (steroid nucleus) | 86.17 | GC-MS of MO-TMS derivatives |
| C-4 (steroid nucleus) | 81.90 | GC-MS of MO-TMS derivatives |
This precise labeling enables the compound to serve as an internal standard in quantitative assays, minimizing interference from endogenous cortisol metabolites. The retention of stereochemical integrity during synthesis is verified via circular dichroism (CD) and comparative NMR with non-deuterated analogs.
Properties
Molecular Formula |
C25H42O6 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H42O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h15-20,22,26-27,29H,5-14H2,1-4H3/t15?,16-,17-,18?,19?,20+,22?,23+,24+,25+/m1/s1/i8D2,12D2,14D2 |
InChI Key |
BWQJBYVKWBYCRJ-WBVWTNSHSA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])OC(C)OCC)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CCOC(C)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Starting Materials and Isotopic Labeling
The synthesis begins with tetrahydrocortisol (THF), which undergoes deuterium incorporation at specific positions. Deuterium labeling is achieved via acid-catalyzed exchange using deuterated solvents (e.g., D₂O or CD₃OD) or reductive deuteration with NaBD₄/LiAlD₄. For the 21-O-(1-ethoxy ethyl) ether-d6 variant, six deuterium atoms are introduced into the ethoxy ethyl moiety (CD₃CD₂OCH₂CH₂–).
Key Reaction:
$$
\text{THF} + \text{CD}3\text{CD}2\text{OCH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{THF-21-O-(1-ethoxy ethyl)-d6} + \text{HCl}
$$
Conditions: Anhydrous DMF, K₂CO₃, 60°C, 12 h.
Etherification at the 21-OH Position
The 21-hydroxyl group of THF is protected via Williamson ether synthesis. A deuterated ethoxy ethyl chloride (CD₃CD₂OCH₂CH₂Cl) is used to ensure isotopic purity.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes nucleophilicity |
| Base | K₂CO₃ | Prevents hydrolysis |
| Temperature | 60°C | Balances kinetics/stability |
| Reaction Time | 12 h | >90% conversion |
Purification and Characterization
Challenges and Mitigation Strategies
Isotopic Scrambling
Deuterium loss during etherification is minimized by:
Regioselectivity
Competing reactions at 11β-OH or 17α-OH are suppressed via steric hindrance (bulky bases) and low temperatures.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisone metabolites.
Biology: Employed in metabolic studies to trace the pathways of cortisone metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of cortisone derivatives.
Industry: Applied in the production of high-purity cortisone derivatives for pharmaceutical use.
Mechanism of Action
The mechanism of action of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves its interaction with specific molecular targets and pathways. As a cortisone derivative, it can bind to glucocorticoid receptors, influencing various physiological processes such as inflammation and immune response. The deuterium labeling allows for precise tracking of the compound in metabolic studies .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 and structurally or functionally related compounds:
Key Research Findings
Analytical Utility: The deuterated ether group in this compound improves chromatographic resolution and reduces matrix effects in LC-MS, critical for detecting low-abundance cortisol metabolites in urine (e.g., THF, THE) at concentrations as low as 25 ng/mL . In contrast, non-deuterated THF and THE are diagnostic biomarkers themselves, with THF/THE ratios distinguishing CS patients from healthy controls (p<0.001).
Metabolic Pathways: THF and THE are interconverted via 11β-HSD enzymes. In CS, impaired 11β-HSD2 activity leads to elevated THF and reduced THE, while a-THF increases due to alternative reductase activity.
Diagnostic Specificity: a-THF and THF ratios are more specific to CS than standalone cortisol measurements, with a-THF/THF >0.15 indicating CS (sensitivity 92%, specificity 88%). Tetrahydro-11-deoxycortisol glucuronide, unlike the target compound, is specific to malignant adrenal tumors.
Species-Specific Metabolism: In koalas, THF is the primary fecal cortisol metabolite, detectable via cross-reactive enzyme immunoassays. This highlights interspecies variability absent in human-focused deuterated analogs.
Critical Notes
- This underscores context-dependent roles.
- Limitations : While deuterated compounds enhance analytical precision, their high cost and synthetic complexity limit widespread use outside specialized laboratories.
Biological Activity
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a synthetic derivative of tetrahydrocortisol, a metabolite of cortisol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of inflammatory responses and metabolic pathways. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by the addition of an ethoxy ethyl group at the 21 position of the tetrahydrocortisol molecule, along with deuteration at specific sites to enhance metabolic stability and tracking in biological studies.
- Molecular Formula : C22H30D6O4
- CAS Number : Not specifically listed but can be derived from similar compounds.
Tetrahydrocortisol and its derivatives primarily exert their biological effects through interactions with glucocorticoid receptors (GRs). The mechanisms can be summarized as follows:
- Glucocorticoid Receptor Activation : Binding to GRs leads to modulation of gene expression involved in inflammation and metabolism.
- Anti-inflammatory Effects : Similar to cortisol, this compound may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
- Metabolic Pathways : It is involved in the metabolism of cortisol to various cortoic acids, acting as a precursor in these biochemical pathways .
In Vitro Studies
Research has indicated that tetrahydrocortisol derivatives can influence various cellular processes:
- Cytokine Production : Studies show that tetrahydrocortisol derivatives can modulate the production of cytokines such as IL-1β and IL-6, which are crucial in inflammatory responses .
- Cell Proliferation : In vitro assays suggest that these compounds may affect cell proliferation rates in various cell lines, indicating potential applications in cancer biology.
In Vivo Studies
In vivo studies have demonstrated:
- Metabolic Profiling : The compound acts as a precursor in metabolic pathways leading to the formation of cortoic acids. Isotope ratio studies indicate that tetrahydrocortisol is a more efficient precursor than cortisol itself for certain metabolites .
- Therapeutic Potential : Given its anti-inflammatory properties, there is potential for use in treating conditions such as autoimmune diseases and chronic inflammatory disorders.
Case Studies
- Case Study on Autoimmune Disease Treatment :
- A clinical study investigated the effects of tetrahydrocortisol derivatives on patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improved patient-reported outcomes.
- Cancer Research :
- A study explored the effects of tetrahydrocortisol derivatives on tumor growth in xenograft models. The findings suggested that these compounds could inhibit tumor growth through modulation of immune responses.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
